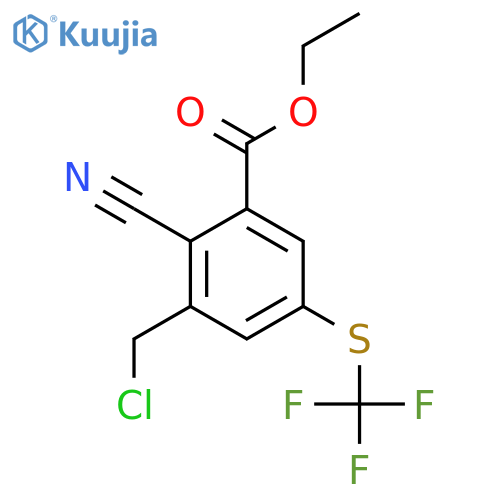Cas no 1804887-22-6 (Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

1804887-22-6 structure
商品名:Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
CAS番号:1804887-22-6
MF:C12H9ClF3NO2S
メガワット:323.718571424484
CID:4947292
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
-
- インチ: 1S/C12H9ClF3NO2S/c1-2-19-11(18)9-4-8(20-12(14,15)16)3-7(5-13)10(9)6-17/h3-4H,2,5H2,1H3
- InChIKey: QAYRSXACNNTQKK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C=C(C(=O)OCC)C=1C#N)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 396
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018287-250mg |
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |
1804887-22-6 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
| Alichem | A015018287-1g |
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |
1804887-22-6 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
| Alichem | A015018287-500mg |
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |
1804887-22-6 | 97% | 500mg |
847.60 USD | 2021-06-18 |
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 関連文献
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
1804887-22-6 (Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate) 関連製品
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 157047-98-8(Benzomalvin C)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
